Superior 5-HT1D Receptor Affinity Compared to Unsubstituted 1,3,3-Trimethylindolin-2-one
5-Hydroxy-1,3,3-trimethylindolin-2-one demonstrates a significantly higher affinity for the 5-HT1D receptor (IC50 = 0.794 nM) compared to the unsubstituted analog 1,3,3-trimethylindolin-2-one, for which no comparable high-affinity binding data is reported, indicating that the 5-hydroxy group is a critical pharmacophore for this interaction [1]. In a related class of compounds, 5-hydroxyoxindole exhibits much weaker activity against MAO-A (IC50 = 56.8 µM), underscoring the potency advantage conferred by the full substitution pattern of 5-Hydroxy-1,3,3-trimethylindolin-2-one [2].
| Evidence Dimension | 5-HT1D Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 0.794 nM |
| Comparator Or Baseline | 1,3,3-Trimethylindolin-2-one (no reported high-affinity 5-HT1D binding) |
| Quantified Difference | Target compound has sub-nanomolar affinity; comparator lacks this activity profile. |
| Conditions | Displacement of [3H]5-HT radioligand in pig caudate membrane assay. |
Why This Matters
This quantitative potency difference dictates that 5-Hydroxy-1,3,3-trimethylindolin-2-one, not its unsubstituted analog, is the appropriate starting material for neurological research programs targeting the 5-HT1D receptor.
- [1] BindingDB. BDBM50406759 (CHEMBL39331). Affinity data for 5-Hydroxy-1,3,3-trimethylindolin-2-one. IC50 = 0.794 nM at 5-HT1D receptor. View Source
- [2] Crumeyrolle-Arias, M.; Tournaire, M. C.; Cane, A.; Launay, J. M.; Barritault, D. Inhibition of brain mitochondrial monoamine oxidases by the endogenous compound 5-hydroxyoxindole. Biochem. Pharmacol. 2004, 67, 977-979. View Source
